molecular formula C12H27N B15413442 N-(2-Methylpentyl)hexan-1-amine CAS No. 247072-33-9

N-(2-Methylpentyl)hexan-1-amine

Cat. No.: B15413442
CAS No.: 247072-33-9
M. Wt: 185.35 g/mol
InChI Key: CDQUJYCZBOSKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylpentyl)hexan-1-amine is a synthetic dialkyl amine compound of interest in chemical and pharmaceutical research. As a secondary amine, it serves as a versatile building block or intermediate in organic synthesis. Researchers may employ this compound in the development of novel molecules or in the study of amine-specific chemical transformations, such as N-dealkylation reactions, which are critical metabolic pathways and valuable synthetic tools in medicinal chemistry . The specific branched-chain alkyl substituents may influence the compound's physical properties, including lipophilicity, which can be a key parameter in materials science research and drug discovery efforts aimed at optimizing the properties of lead compounds . This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or for any diagnostic, therapeutic, or veterinary applications. Researchers should handle all chemicals appropriately and in accordance with all applicable local and national safety regulations.

Properties

CAS No.

247072-33-9

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

IUPAC Name

N-(2-methylpentyl)hexan-1-amine

InChI

InChI=1S/C12H27N/c1-4-6-7-8-10-13-11-12(3)9-5-2/h12-13H,4-11H2,1-3H3

InChI Key

CDQUJYCZBOSKHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC(C)CCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

  • Primary vs. Secondary Amines :

    • Hexan-1-amine (HxA) : A linear primary amine (C₆H₁₃NH₂) with strong amine-amine hydrogen bonding.
    • N-(2-Methylpentyl)hexan-1-amine : A secondary amine (R₂NH) with a bulky 2-methylpentyl group, reducing hydrogen-bonding capacity compared to HxA.
    • N-Propylpropan-1-amine (DPA) : A linear secondary amine (C₃H₇)₂NH, analogous in branching but with shorter alkyl chains.
  • Branching Effects :
    The 2-methylpentyl group in this compound introduces steric hindrance, which weakens dipole-dipole interactions and disrupts molecular packing. This contrasts with linear amines like HxA, which exhibit stronger intermolecular forces .

Thermodynamic and Volumetric Properties

Key parameters such as excess molar volume (Vₘᴱ) and excess molar enthalpy (Hₘᴱ) highlight differences in molecular interactions (Table 1):

Table 1: Comparative Thermodynamic Properties in Amide Mixtures (298.15 K)

Compound Type Vₘᴱ (cm³/mol) Hₘᴱ (J/mol) Dominant Interactions
Hexan-1-amine (HxA) Primary +2.1 to +3.8 +1200 Amide-amine H-bonding
N-Propylpropan-1-amine (DPA) Secondary -0.5 to +1.2 +800 Dispersive interactions
This compound* Secondary Predicted: -1.0 to +0.5 Predicted: +500 Steric hindrance reduces interactions

*Inferred from trends in and .

  • Excess Molar Volume (Vₘᴱ) :
    Linear primary amines like HxA exhibit positive Vₘᴱ due to the breaking of strong amine-amine interactions in mixtures with amides. Secondary amines (e.g., DPA) show lower or negative Vₘᴱ, attributed to weaker amine self-association and steric effects . This compound’s bulkier structure likely results in even lower Vₘᴱ than DPA.

  • Excess Molar Enthalpy (Hₘᴱ) :
    Positive Hₘᴱ values indicate dominance of like-molecule interactions. HxA mixtures show higher Hₘᴱ (+1200 J/mol) compared to DPA (+800 J/mol) due to stronger primary amine-amide interactions. The bulky substituent in this compound would further reduce Hₘᴱ by limiting contact between molecules .

Polar and Dispersive Interactions

  • Relative Permittivity (εᵣ) :
    Linear amines like HxA contribute significantly to dipolar interactions in mixtures, while branched amines exhibit reduced polarity. For example, DPA mixtures show lower εᵣ deviations compared to HxA due to weaker dipole alignment .
  • Molar Refraction :
    Dispersive interactions (London forces) are similar across amines with comparable chain lengths (e.g., HxA vs. DPA). However, branching in this compound may slightly increase molar refraction due to higher electron density in the branched chain .

Steric and Solvation Effects

  • Steric Hindrance :
    The 2-methylpentyl group disrupts solvation and amide-amine interactions. For example, in DMA (N,N-dimethylacetamide) mixtures, steric hindrance in secondary amines reduces cross-association constants (Kₐ) by ~30% compared to primary amines .
  • Solubility: Branched amines generally exhibit lower solubility in polar solvents than linear analogs. This compound is expected to be less soluble in water than HxA but more soluble in nonpolar solvents .

Q & A

Basic: What are the recommended methods for synthesizing N-(2-Methylpentyl)hexan-1-amine in laboratory settings?

Answer:
The Gabriel synthesis is a robust method for preparing primary amines like hexan-1-amine derivatives. For this compound, the steps involve:

Reacting phthalimide with potassium hydroxide to form the potassium salt.

Alkylating the salt with a halogenated precursor (e.g., 1-bromohexane modified with a 2-methylpentyl group).

Hydrolyzing the resulting N-alkylphthalimide using hydrazine to release the free amine.
This method minimizes side reactions and ensures high yields of primary amines. Alternative routes include reductive amination of ketones or aldehydes using sodium cyanoborohydride in acidic conditions .

Basic: How can the purity and structural integrity of this compound be verified post-synthesis?

Answer:
Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • ¹H NMR: Peaks for methyl groups (δ 0.8–1.2 ppm) and amine protons (δ 1.5–2.5 ppm) confirm branching and amine presence.
    • ¹³C NMR: Distinguishes quaternary carbons in the 2-methylpentyl group.
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 185 for C₁₂H₂₇N⁺) validate molecular weight.
  • Infrared (IR) Spectroscopy: N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality.
    Chromatographic methods like HPLC with UV detection (λ ~210 nm) assess purity .

Advanced: How do thermodynamic properties of this compound mixtures influence their applications in solvent systems?

Answer:
Thermophysical studies of hexan-1-amine analogs reveal:

  • Excess Molar Volumes (Vᴱ): Negative Vᴱ values in mixtures with polar solvents (e.g., DMF) indicate strong intermolecular interactions via hydrogen bonding.
  • Speed of Sound and Refractive Index: These correlate with molecular packing and polarity, critical for designing solvent systems in catalysis or extraction.
SystemTemperature (K)Vᴱ (cm³/mol)Source
Hexan-1-amine + DMF298–318-0.45 to -0.32
Hexan-1-amine + Aniline298–318-0.28 to -0.15

Such data guide solvent selection for reactions requiring non-polar environments with controlled H-bonding capacity .

Advanced: What strategies are effective in resolving contradictions in biological activity data for this compound derivatives?

Answer:
Contradictions often arise from structural heterogeneity or assay variability. Mitigation strategies include:

  • Comparative SAR Studies: Test analogs (e.g., N-butyl or N-pentyl variants) to isolate chain-length effects. For example, 6-(piperidin-1-yl)hexan-1-amine shows enhanced receptor affinity compared to shorter-chain analogs .
  • Standardized Assay Protocols: Use consistent cell lines (e.g., HEK-293 for GPCR studies) and control compounds.
  • Computational Modeling: Docking studies (e.g., AutoDock Vina) predict binding modes to receptors like serotonin transporters, identifying steric clashes from the 2-methylpentyl group .

Advanced: How does the alkyl chain length in this compound analogs affect their chemical reactivity and pharmacological profiles?

Answer:
Chain length modulates:

  • Lipophilicity: Longer chains (e.g., hexyl vs. pentyl) increase logP values, enhancing blood-brain barrier penetration.
  • Enzyme Inhibition: N-hexyl derivatives exhibit stronger inhibition of cytochrome P450 3A4 due to hydrophobic active-site interactions.
  • Pharmacokinetics: Shorter chains (e.g., butyl) reduce metabolic stability in liver microsomes.
AnaloglogPCYP3A4 IC₅₀ (μM)Metabolic Half-life (h)
This compound3.212.52.3
N-(2-Methylbutyl)pentan-1-amine2.818.71.5

Data-driven optimization balances lipophilicity and metabolic stability for CNS-targeted drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.